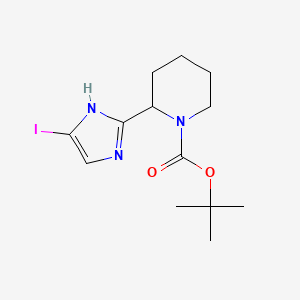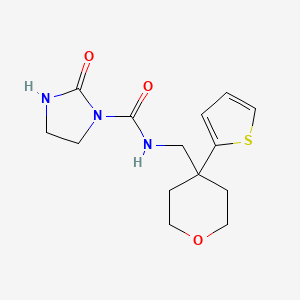![molecular formula C8H7N3O2 B3010114 Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1453176-67-4](/img/structure/B3010114.png)
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . Compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Applications De Recherche Scientifique
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes due to their significant photophysical properties .
Chemosensors
The structural diversity and the presence of heteroatoms (B, N, O or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions, which can be used in the development of chemosensors .
Organic Materials
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science due to their significant photophysical properties. They can be used in the progress of organic materials .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry. They have attracted a great deal of attention due to their anticancer potential and enzymatic inhibitory activity .
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .
Inhibitors of AMPK Kinase Activity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can lead to the creation of a library of potentially active inhibitors of the AMPK kinase activity .
Orientations Futures
The future directions for the research of “Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, given its beneficial properties as antimetabolites in purine biochemical reactions . Additionally, further studies could focus on improving the synthetic methodologies and understanding the mechanism of action .
Mécanisme D'action
Target of Action
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are known to interact with various targets, including membrane-bound pyrophosphatases (mPPases) , and they have been identified as strategic compounds for optical applications . mPPases are enzymes located in the cell membrane of bacteria and archaea .
Mode of Action
It’s known that pps have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Biochemical Pathways
The key mechanism involves mPPases . These enzymes are located in the cell membrane of bacteria and archaea, but can also be found in the protist acidocalcisome, and in the Golgi . The interaction of PPs with these enzymes could potentially affect various biochemical pathways.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
Pps have been reported to have antibacterial activity against mycobacterium tuberculosis, anti-parasitic activity including antileishmanial, antimalarial and antitrypanosomal, as well as antiviral activity against hiv .
Action Environment
The action environment of Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is likely to be within the cell, given its interaction with mPPases . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds, pH, temperature, and the specific characteristics of the target cells.
Propriétés
IUPAC Name |
methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKDRQJWFMUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)


![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)